molecular formula C9H11NO B158295 N-(2,5-Dimethylphenyl)formamide CAS No. 10113-40-3

N-(2,5-Dimethylphenyl)formamide

Cat. No. B158295
CAS RN: 10113-40-3
M. Wt: 149.19 g/mol
InChI Key: MVFXOAIGZVRARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,5-Dimethylphenyl)formamide” is a chemical compound with the molecular formula C9H11NO . It has been used as an analytical reagent .


Molecular Structure Analysis

The molecular weight of “N-(2,5-Dimethylphenyl)formamide” is 149.19 g/mol . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-6H,1-2H3,(H,10,11) .


Chemical Reactions Analysis

Formamides can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . Various primary amines and secondary amines are successfully transformed into the corresponding formamides under mild conditions .

Scientific Research Applications

  • Formamide Pesticides :

    • N-(2,5-Dimethylphenyl)formamide derivatives are used in formamide pesticides. These pesticides, such as Amitraz, have been studied for their crystal structure and interactions. Amitraz, a formamidine pesticide, demonstrates complex molecular interactions, including hydrogen bonding and π–π interactions (Lee et al., 2013).
  • Synthesis Applications :

    • Formamides, including N-(2,5-Dimethylphenyl)formamide derivatives, are synthesized using carbon dioxide as a carbon source and hydrogen as a reducing agent. This synthesis is relevant in the industry for creating formamides containing unsaturated groups (Liu et al., 2017).
  • Spectroscopy and Structural Analysis :

    • The compound is used in spectroscopic studies to understand the structural and morphological characteristics of various polymorphs. For instance, mefenamic acid polymorphs have been studied using vibrational spectroscopy and solid-state NMR, revealing distinct chemical shifts and structural details (Cunha et al., 2014).
  • Coordination Chemistry :

    • N-(2,5-Dimethylphenyl)formamide and its derivatives play a significant role in coordination chemistry. They form complexes with lanthanide perchlorates, with the amide bonding to the metal through oxygen (Krishnamurthy & Soundararajan, 1969).
  • Polymerization Catalysts :

    • Certain derivatives, such as lithium and sodium N,N′-di(2,6-dialkylphenyl)formamidinate complexes, have been studied for their role in polymerization processes (Cole et al., 2004).
  • Hydrogen-Bonding Studies :

    • Research on N,N-dimethyl formamide and N,N-dimethyl acetamide explores their hydrogen-bonding capabilities with various phenols, contributing to a better understanding of molecular interactions (Malathi et al., 2004).
  • Chemistry of Formamidines :

    • Studies on arylformamidines, structurally related to clonidine, provide insights into the chemistry and potential applications of formamidines, including those with 2,4- and 2,6-dimethylphenyl groups (Gall et al., 1988).

Safety and Hazards

“N-(2,5-Dimethylphenyl)formamide” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The synthesis of formamides, including “N-(2,5-Dimethylphenyl)formamide”, has been a subject of research due to their importance in the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . Future research may focus on developing more efficient and sustainable methods for their synthesis .

properties

IUPAC Name

N-(2,5-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFXOAIGZVRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324357
Record name N-(2,5-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10113-40-3
Record name 2,5-Dimethylformanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-Formoxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,5-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,5-Dimethylphenyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYLFORMANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M8932X59M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dimethylphenyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-Dimethylphenyl)formamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-Dimethylphenyl)formamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-Dimethylphenyl)formamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-Dimethylphenyl)formamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-Dimethylphenyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.